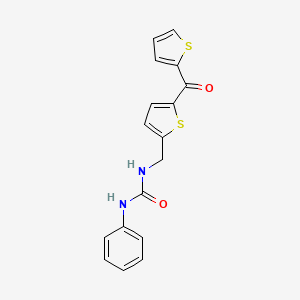

1-フェニル-3-((5-(チオフェン-2-カルボニル)チオフェン-2-イル)メチル)尿素

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a complex organic compound featuring a thiophene ring system and a phenyl group

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid and phenyl isocyanate.

Reaction Steps: The thiophene-2-carboxylic acid is first activated, often through the formation of an acid chloride using thionyl chloride. This is then reacted with phenyl isocyanate to form the urea derivative.

Purification: The final product is purified through recrystallization or column chromatography.

Industrial Production Methods:

Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, often using continuous flow reactors to enhance efficiency and yield.

Catalysts: Catalysts such as palladium or nickel may be employed to improve reaction rates and selectivity.

Types of Reactions:

Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene rings to thiophene-2-ylmethanol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophiles like bromine or iodine are used in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiophene-2-ylmethanol.

Substitution Products: Bromothiophenes or iodothiophenes.

科学的研究の応用

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a synthetic compound with a unique structure comprising a phenyl group, a urea moiety, and two thiophene rings. It belongs to the thiourea derivatives family and has potential applications in medicinal chemistry and materials science. The molecular formula of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is C17H14N2O2S2, and its molecular weight is approximately 342.43 g/mol.

Scientific Research Applications

1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:

- Medicinal Chemistry This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

- Materials Science The unique electronic properties of the thiophene and trifluoromethyl groups make this compound a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Industrial Chemistry It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:

- Formation of the Thiophene-2-carbonyl Intermediate The initial step involves the acylation of thiophene to form thiophene-2-carbonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl2) under reflux conditions.

- Coupling with Thiophene-2-ylmethylamine The thiophene-2-carbonyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.

Data Table

| IUPAC Name | 1-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea | Source |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

| InChI | InChI=1S/C18H13F3N2O2S2/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9H,10H2,(H2,22,23,25) | Source |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem |

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The compound likely interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that multiple pathways could be affected .

Result of Action

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties, suggesting that they may have multiple effects at the molecular and cellular level .

生化学分析

Biochemical Properties

The biochemical properties of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea are not fully understood due to the limited research available. Thiophene nucleus containing compounds show various activities. For example, some thiophene derivatives act as anti-inflammatory agents . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Cellular Effects

It is known that thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Molecular Mechanism

Thiophene derivatives are known to interact with various biomolecules, leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

It is known that the effects of thiophene derivatives can vary with different dosages .

類似化合物との比較

Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring system but differ in their functional groups.

Phenylurea derivatives: These compounds have similar urea structures but may have different substituents on the phenyl ring.

Uniqueness:

Structural Complexity: The presence of both thiophene and phenyl groups in the same molecule provides unique chemical properties.

Biological Activity: The combination of these groups may result in enhanced biological activity compared to simpler derivatives.

生物活性

1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, particularly its effects on urease inhibition and anti-inflammatory properties.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide with 2-(methoxymethylene)malononitrile in ethanol under reflux conditions. The resulting product crystallizes as colorless crystals, indicating a successful synthesis process with a melting point greater than 300 °C .

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. High urease activity is associated with various gastrointestinal diseases, including those caused by Helicobacter pylori. The inhibitory activity of 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea against urease has been evaluated, showing promising results.

Table 1: Urease Inhibition Activity of Selected Compounds

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea | TBD | Potential urease inhibitor |

| Thiourea | 21.15 ± 0.32 | Standard for comparison |

| Compound 5 | 34.32 ± 0.65 | Significant activity |

The compound's IC50 value is yet to be determined (TBD), but preliminary data suggest it may exhibit competitive inhibition similar to thiourea, which serves as a standard .

Anti-inflammatory Activity

In addition to urease inhibition, compounds containing thiophene and phenyl groups have been noted for their anti-inflammatory properties. Research indicates that derivatives of similar structures exhibit significant anti-inflammatory effects, with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | IC50 (µg/mL) | Comparison |

|---|---|---|

| Compound A | 54.65 | Diclofenac sodium |

| Compound B | 60.56 | Comparable to standard NSAIDs |

| Compound C | TBD | Further evaluation needed |

The anti-inflammatory activity of compounds related to 1-Phenyl-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea suggests a potential therapeutic application in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of thiophene-based compounds. For instance, a study highlighted the synthesis of multiple derivatives and their biological evaluations, indicating that modifications in the thiophene ring can enhance biological activity .

Another notable research effort involved evaluating the cytotoxic effects of similar compounds against cancer cell lines, revealing significant antiproliferative activity and microtubule-destabilizing effects . This suggests that derivatives of thiophene-containing ureas may also possess anticancer properties.

特性

IUPAC Name |

1-phenyl-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S2/c20-16(14-7-4-10-22-14)15-9-8-13(23-15)11-18-17(21)19-12-5-2-1-3-6-12/h1-10H,11H2,(H2,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTVXRSIGQLUOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。